

# Fosfomycin activity against extended-spectrum $\beta$ -lactamase (ESBL) producing *E. coli*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosfomycin (sodium)*

Cat. No.: *B8107699*

[Get Quote](#)

## Fosfomycin's Efficacy Against ESBL-Producing *E. coli*: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of extended-spectrum  $\beta$ -lactamase (ESBL)-producing *Escherichia coli* represent a significant threat to public health, limiting therapeutic options for common infections. This guide provides an objective comparison of fosfomycin's performance against these multidrug-resistant pathogens, supported by experimental data from in vitro and in vivo studies.

## Performance Comparison: Fosfomycin vs. Alternatives

Fosfomycin has demonstrated considerable in vitro activity against ESBL-producing *E. coli* and has been a viable option for treating urinary tract infections (UTIs) caused by these organisms. [1][2] The following tables summarize its performance in comparison to other commonly used antibiotics.

## In Vitro Susceptibility

Fosfomycin generally exhibits high rates of susceptibility against ESBL-producing *E. coli*, often surpassing other oral agents.

Table 1: Comparative In Vitro Activity of Fosfomycin and Other Antibiotics Against ESBL-Producing *E. coli*

| Antibiotic                    | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
|-------------------------------|---------------|---------------|-------------------------|
| Fosfomycin                    | 0.5 - 4       | 2 - 96        | 85.3 - 99.4[2][3][4][5] |
| Meropenem                     | 0.03 - 0.125  | 0.06 - 0.25   | 89 - 100[2]             |
| Amikacin                      | 2 - 4         | 8 - 16        | 83 - 98[2]              |
| Nitrofurantoin                | 16 - 32       | 32 - 128      | 78 - 97[2]              |
| Ciprofloxacin                 | -             | -             | 15.5[3]                 |
| Trimethoprim-Sulfamethoxazole | -             | -             | 22.7[3]                 |

Note: MIC values and susceptibility rates are compiled from multiple studies and can vary based on geographical location and specific patient populations.

## Clinical Efficacy in Urinary Tract Infections

Clinical data, primarily from studies on UTIs, highlight fosfomycin's role as a therapeutic option.

Table 2: Clinical and Microbiological Outcomes of Fosfomycin and Comparator Antibiotics in the Treatment of UTIs Caused by ESBL-Producing *E. coli*

| Antibiotic                              | Study Population                   | Clinical Cure Rate (%)                                   | Microbiological Cure Rate (%) |
|-----------------------------------------|------------------------------------|----------------------------------------------------------|-------------------------------|
| Fosfomycin                              | Complicated and Uncomplicated UTIs | 71.4 - 94.3[2]                                           | 50.0 - 78.5[2]                |
| Carbapenems<br>(Meropenem,<br>Imipenem) | Complicated Lower UTIs             | 95.0[2]                                                  | 80.0[2]                       |
| Nitrofurantoin                          | Uncomplicated Lower UTIs           | ~70-90 (in studies not exclusively on ESBL-producers)[2] | -                             |

A randomized clinical trial involving adults with bacteremic UTIs due to multidrug-resistant *E. coli* found that clinical and microbiological cure was achieved in 68.6% of patients treated with fosfomycin compared to 78.1% of patients treated with comparators (ceftriaxone or meropenem).[6][7] The study concluded that fosfomycin did not demonstrate noninferiority, partly due to a higher rate of adverse event-related discontinuations.[6][7]

## In Vivo Animal Model Data

Studies in murine models have been crucial in understanding the pharmacokinetic and pharmacodynamic (PK/PD) parameters of fosfomycin.

- In a murine UTI model, subcutaneous administration of fosfomycin led to high urine concentrations, significantly reducing the bacterial load of susceptible strains, including multidrug-resistant isolates.[8]
- Dose fractionation studies in a neutropenic murine thigh infection model identified the AUC/MIC ratio as the PK/PD index most closely linked to efficacy for fosfomycin against *E. coli*.[9]

## Mechanisms of Action and Resistance

Fosfomycin's unique mechanism of action, inhibiting the initial step of peptidoglycan synthesis, prevents cross-resistance with other antibiotic classes.[10]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Emergence of Fosfomycin Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing *E. coli* Isolates in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [ijcls.com](http://ijcls.com) [ijcls.com]
- 4. In Vitro Activity of Fosfomycin against *Escherichia coli* Isolated from Patients with Urinary Tract Infections in Canada as Part of the CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [jcspk.pk](http://jcspk.pk) [jcspk.pk]
- 6. Effectiveness of Fosfomycin for the Treatment of Multidrug-Resistant *Escherichia coli* Bacteremic Urinary Tract Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For bacteremic UTI, Fosfomycin Not Noninferior to Comparators: Study [medicadialogues.in]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against *Escherichia coli*, *Klebsiella pneumoniae*, and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fosfomycin activity against extended-spectrum  $\beta$ -lactamase (ESBL) producing *E. coli*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8107699#fosfomycin-activity-against-extended-spectrum-lactamase-esbl-producing-e-coli>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)